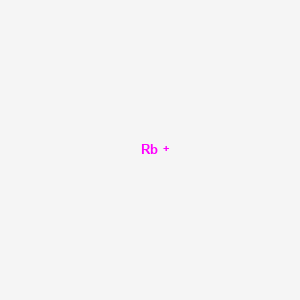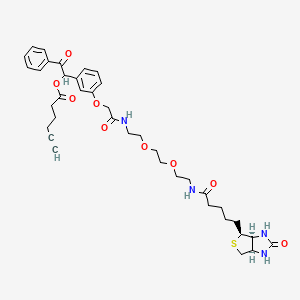
Rubidium ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium, also known as Rb+ or rubidium ion, belongs to the class of inorganic compounds known as homogeneous alkali metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a alkali metal atom. Rubidium has been primarily detected in saliva, urine, blood, and cerebrospinal fluid.
Rubidium(1+) is a monovalent inorganic cation, a monoatomic monocation, an alkali metal cation and a rubidium molecular entity.
Wissenschaftliche Forschungsanwendungen
Optical and Laser Technology
Rubidium is utilized in optical and laser technologies due to its unique properties like strong chemical and photo-emissive activity. Its low melting point and ease of ionization make it suitable for applications in these fields, contributing significantly to advancements in optical and laser technologies (Ertan, 2017).
Protein Phasing in Biomedical Research
In biomedical research, rubidium ions have been used for protein phasing. The X-ray anomalous scattering from rubidium ions bound to protein surfaces facilitates the phasing of crystal structures, as demonstrated in the study of the hsp60 apical domain from Thermus thermophilus (Korolev et al., 2001).
Space Technology
Rubidium's properties are advantageous in space technology applications. Its high reactivity and photo-emissive qualities make it a candidate for various applications within space technology, aiding in the development of advanced space equipment and research tools.
Quantum Mechanics-based Computing Devices
In the field of academic research, especially in quantum mechanics-based computing devices, rubidium plays a critical role. Its unique electronic properties are essential in the development of advanced computing technologies that leverage the principles of quantum mechanics (Ertan, 2017).
Electronics and Telecommunications
Rubidium is significant in electronics and telecommunications due to its conductive properties. Its utility in these industries stems from its ability to enhance signal transmission and electronic functionalities, contributing to the advancement of telecommunications and electronic devices.
Atomic Clocks and Global Positioning Systems
Rubidium is critically important in the construction of atomic clocks used in global positioning systems. Its role in ensuring precise time measurement is crucial for the accuracy and reliability of GPS technologies (Zhang Xiufeng et al., 2020).
Energy and Power Systems
In energy and power systems, rubidium’s unique chemical properties are exploited to enhance efficiency and performance. Its application in these systems is a testament to its versatility and importance in energy-related research and development.
Perovskite-Silicon Tandem Solar Cells
Rubidium is used in perovskite-silicon tandem solar cells to optimize bandgaps and improve efficiency. The addition of rubidium enhances crystallinity and suppresses defect migration in perovskite materials, leading to more efficient solar cells (Duong et al., 2017).
Eigenschaften
CAS-Nummer |
22537-38-8 |
|---|---|
Produktname |
Rubidium ion |
Molekularformel |
Rb+ |
Molekulargewicht |
85.468 g/mol |
IUPAC-Name |
rubidium(1+) |
InChI |
InChI=1S/Rb/q+1 |
InChI-Schlüssel |
NCCSSGKUIKYAJD-UHFFFAOYSA-N |
SMILES |
[Rb+] |
Kanonische SMILES |
[Rb+] |
melting_point |
39°C |
Andere CAS-Nummern |
22537-38-8 7440-17-7 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)



